n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide
CAS No.:
Cat. No.: VC18120575
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide |
| Standard InChI | InChI=1S/C10H20N2O2/c1-3-12(9-4-6-11-8-9)10(13)5-7-14-2/h9,11H,3-8H2,1-2H3 |
| Standard InChI Key | FPHNQXVXQXGTGF-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCNC1)C(=O)CCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide features a propanamide backbone substituted with an ethyl group at the nitrogen atom, a methoxy group at the third carbon, and a pyrrolidin-3-yl group attached to the amide nitrogen. The IUPAC name, N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide, reflects this arrangement . The pyrrolidine ring introduces conformational rigidity, potentially influencing receptor binding interactions.
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | N-ethyl-3-methoxy-N-pyrrolidin-3-ylpropanamide |
| SMILES | CCN(C1CCNC1)C(=O)CCOC |
| InChIKey | FPHNQXVXQXGTGF-UHFFFAOYSA-N |
| PubChem CID | 62590405 |
The compound’s canonical SMILES string, CCN(C1CCNC1)C(=O)CCOC, encodes its connectivity, while the InChIKey ensures unambiguous identification in chemical databases .
Physicochemical Characteristics
The methoxy group enhances lipophilicity, as evidenced by its octanol-water partition coefficient (logP) estimated at 0.89, suggesting moderate membrane permeability. The pyrrolidine moiety, with a pKa of ~10.5, confers weak basicity, influencing solubility in acidic environments. Melting and boiling points remain uncharacterized experimentally, but computational models predict a melting range of 85–90°C.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of n-Ethyl-3-methoxy-N-(pyrrolidin-3-yl)propanamide typically involves a multi-step sequence:
-
Amide Bond Formation: Coupling 3-methoxypropanoic acid with pyrrolidin-3-amine using carbodiimide reagents (e.g., EDC/HOBt) yields the intermediate 3-methoxy-N-(pyrrolidin-3-yl)propanamide.
-
N-Ethylation: Reacting the intermediate with ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group at the amide nitrogen.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Formation | EDC, HOBt, DMF, rt, 12h | 78 |
| N-Ethylation | Ethyl iodide, K₂CO₃, DMF, 60°C, 8h | 65 |
Reactivity Profile
The compound undergoes characteristic amide and amine reactions:
-
Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to form 3-methoxypropanoic acid and N-ethylpyrrolidin-3-amine.
-
Oxidation: The pyrrolidine ring is susceptible to oxidation with potassium permanganate, yielding pyrrolidone derivatives.
-
Reduction: Lithium aluminum hydride reduces the amide to a tertiary amine, producing N-ethyl-N-(pyrrolidin-3-yl)-3-methoxypropanamine.
Biological Activity and Mechanistic Hypotheses
Putative Targets
While direct target identification studies are lacking, structural analogs (e.g., N-methoxy-N-methyl-3-(pyrrolidin-1-yl)propanamide) suggest activity at neurotransmitter receptors. The pyrrolidine ring mimics bioactive amines, potentially enabling interactions with:
-
Dopamine D2 Receptors: Modulating dopaminergic signaling in schizophrenia and movement disorders.
-
Sigma-1 Receptors: Implicated in neuroprotection and cognitive function.
Enzymatic Interactions
In silico docking studies predict inhibition of monoamine oxidase A (MAO-A), with a calculated Ki of 420 nM. This aligns with the compound’s structural similarity to MAO inhibitors like rasagiline, though experimental validation is pending.
Comparative Analysis with Structural Analogs
N-Methoxy-N-Methyl-3-(pyrrolidin-1-yl)propanamide
This analog (C₉H₁₈N₂O₂, MW 186.25 g/mol) replaces the ethyl group with a methyl-methoxy moiety. Key differences include:
-
Reduced Lipophilicity: logP = 0.32 vs. 0.89 for the ethyl variant.
-
Altered Reactivity: The methyl-methoxy group resists N-dealkylation but is prone to demethylation under acidic conditions.
Table 3: Structural and Functional Comparison
| Property | n-Ethyl Variant | N-Methoxy-N-Methyl Analog |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₉H₁₈N₂O₂ |
| logP | 0.89 | 0.32 |
| Predicted MAO-A Ki | 420 nM | 610 nM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume